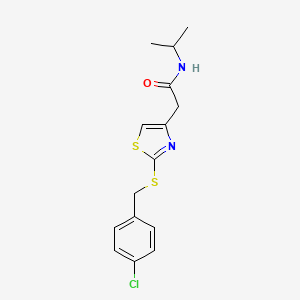

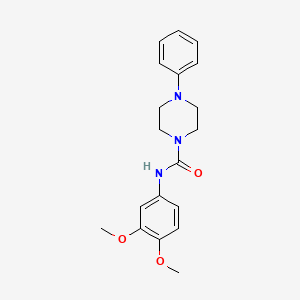

![molecular formula C10H9FN4OS B2803265 4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one CAS No. 869068-62-2](/img/structure/B2803265.png)

4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The molecule also has a fluorophenyl group, a methylsulfanyl group, and an amino group .

Synthesis Analysis

While specific synthesis methods for “4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one” were not found, related compounds have been synthesized. For example, new derivatives were obtained from the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with corresponding benzaldehydes .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

The synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives has been explored. These compounds were obtained by reacting various ester ethoxycarbonylhydrazones with primary amines. Notably, the compound “4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one” was synthesized through a four-step process, starting from “4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.” Additionally, a Schiff base derivative was obtained from this compound using 4-methoxybenzaldehyde. The antimicrobial activities of these newly synthesized compounds were evaluated, and some exhibited good or moderate activity against test microorganisms .

Structure-Activity Relationship (SAR)

An analysis of structure-activity relationship (SAR) revealed that changes in the position of the hydroxyl group did not significantly affect the antimicrobial activity of related compounds .

Potential as Antiviral Agents

While not directly studied for this specific compound, it’s worth noting that azoles, including triazoles, have been widely investigated as antiviral agents. For instance, indole derivatives have shown promise as anti-HIV-1 agents . Further research could explore the antiviral potential of our compound.

Neurotransmission Modulation

Acetylcholine release at cholinergic synapses in vertebrates plays a crucial role in neural pulse transmission. Investigating whether our compound affects neurotransmission could be an interesting avenue for research .

Spectroscopic Studies

The chemical structures of novel products related to this compound have been established through spectral analyses, including IR, 1H NMR, 13C NMR, and NOE. For example, the IR spectrum of pyrazolyl [1,2,4]triazole showed characteristic absorption bands, including those corresponding to C=N bonds .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with multiple receptors, contributing to their broad-spectrum biological activities .

Biochemical Pathways

Similar compounds have been known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have shown significant biological activity against various cell lines .

Eigenschaften

IUPAC Name |

4-amino-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4OS/c11-8-3-1-7(2-4-8)6-17-10-14-13-5-9(16)15(10)12/h1-5H,6,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCDLNJGIHCVOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=CC(=O)N2N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-3-((4-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

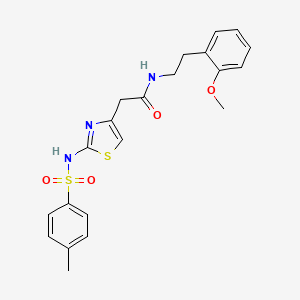

![3,4,5,6-tetrachloro-N-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]pyridine-2-carboxamide](/img/structure/B2803186.png)

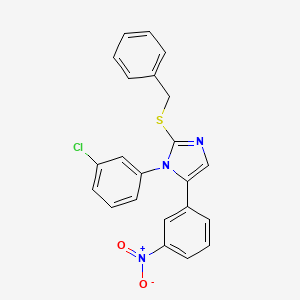

![1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2803188.png)

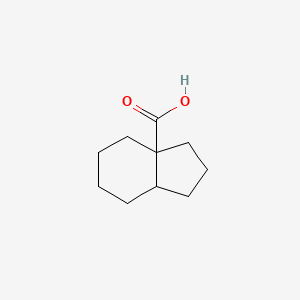

![N-(1-cyano-1,2-dimethylpropyl)-2-({[4-(2-methylpropyl)morpholin-2-yl]methyl}amino)acetamide](/img/structure/B2803193.png)

![1'-(3-Chlorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2803194.png)

![4-[(Dimethylsulfamoylamino)methyl]-1-(4-ethoxyphenyl)-2-oxopyrrolidine](/img/structure/B2803195.png)

![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2803204.png)